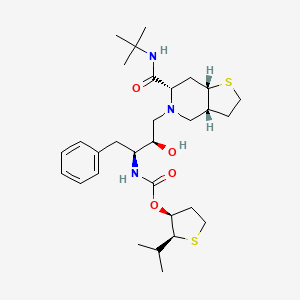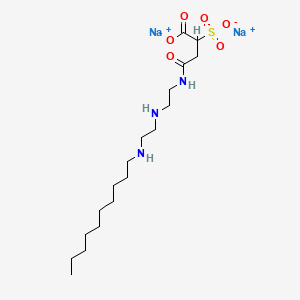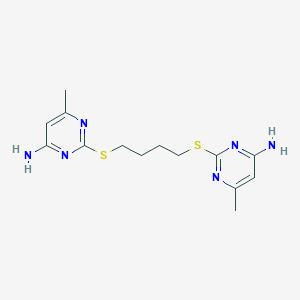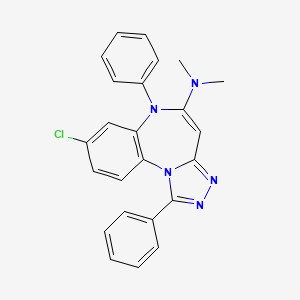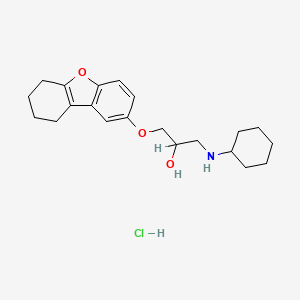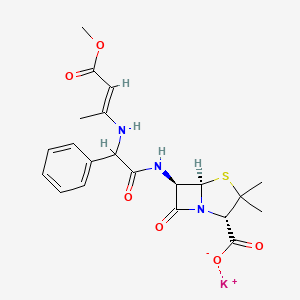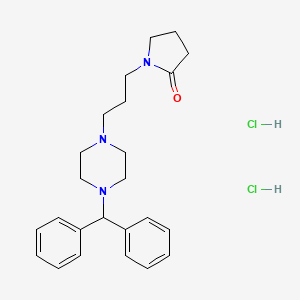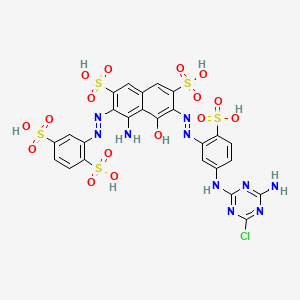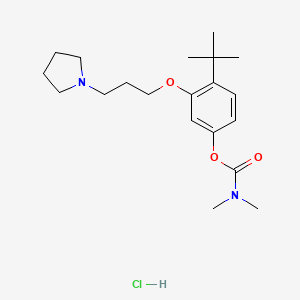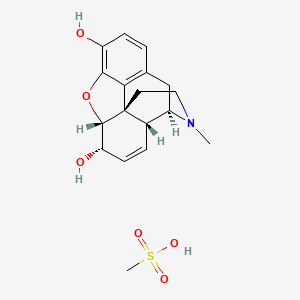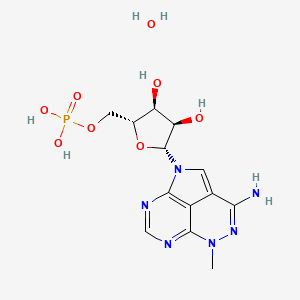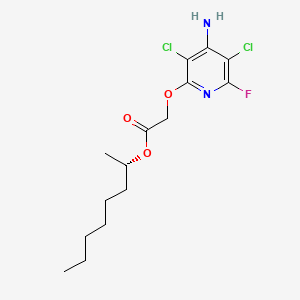
(S)-Fluroxypyr-meptyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Fluroxypyr-meptyl is a chiral herbicide belonging to the pyridine carboxylic acid family. It is widely used in agriculture to control broadleaf weeds in cereal crops, pastures, and non-crop areas. The compound is known for its selective action, effectively targeting unwanted vegetation while sparing the desired crops.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Fluroxypyr-meptyl typically involves the esterification of fluroxypyr with meptyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, under reflux conditions. The process requires careful control of temperature and pH to ensure the selective formation of the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous feeding of reactants and catalysts, with the reaction mixture being constantly stirred to maintain homogeneity. The product is then purified through distillation and crystallization to achieve the desired purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Fluroxypyr-meptyl undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield fluroxypyr and meptyl alcohol.
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate, to form corresponding carboxylic acids.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: Fluroxypyr and meptyl alcohol.
Oxidation: Fluroxypyr carboxylic acid.
Substitution: Various pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-Fluroxypyr-meptyl has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Employed in studies to understand the impact of herbicides on plant physiology and biochemistry.
Medicine: Investigated for its potential use in developing new herbicidal drugs with improved selectivity and reduced toxicity.
Industry: Utilized in the formulation of herbicidal products for agricultural use.
Mecanismo De Acción
(S)-Fluroxypyr-meptyl exerts its herbicidal effects by mimicking the action of natural plant hormones called auxins. It binds to auxin receptors in the target weeds, disrupting their normal growth processes. This leads to uncontrolled cell division and growth, ultimately causing the death of the weed. The compound specifically targets broadleaf weeds, leaving grasses and other monocots unaffected.
Comparación Con Compuestos Similares
(S)-Fluroxypyr-meptyl is unique among herbicides due to its high selectivity and low toxicity. Similar compounds include:
2,4-Dichlorophenoxyacetic acid (2,4-D): Another auxin-mimicking herbicide, but with broader spectrum activity.
Dicamba: Similar mode of action but less selective compared to this compound.
MCPA (2-Methyl-4-chlorophenoxyacetic acid): Similar herbicidal properties but with different chemical structure.
Propiedades
Número CAS |
851041-26-4 |
|---|---|
Fórmula molecular |
C15H21Cl2FN2O3 |
Peso molecular |
367.2 g/mol |
Nombre IUPAC |
[(2S)-octan-2-yl] 2-(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxyacetate |
InChI |
InChI=1S/C15H21Cl2FN2O3/c1-3-4-5-6-7-9(2)23-10(21)8-22-15-12(17)13(19)11(16)14(18)20-15/h9H,3-8H2,1-2H3,(H2,19,20)/t9-/m0/s1 |
Clave InChI |
OLZQTUCTGLHFTQ-VIFPVBQESA-N |
SMILES isomérico |
CCCCCC[C@H](C)OC(=O)COC1=NC(=C(C(=C1Cl)N)Cl)F |
SMILES canónico |
CCCCCCC(C)OC(=O)COC1=NC(=C(C(=C1Cl)N)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



